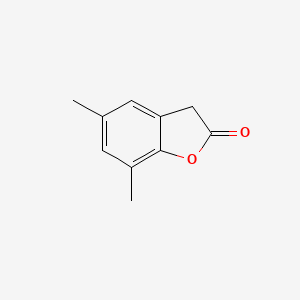

5,7-Dimethylbenzofuran-2(3H)-one

Description

Core Benzofuranone Scaffold: Fused Benzene-Furan Ring System

The benzofuran-2(3H)-one scaffold consists of a benzene ring fused to a γ-lactone-bearing furan moiety, forming a bicyclic system with a planar, sp²-hybridized framework. The fusion occurs at the 2,3-positions of the furan ring, resulting in a 10π-electron aromatic system that delocalizes electron density across both rings. The oxygen atom in the furan ring contributes two lone pairs: one participates in aromatic conjugation, while the other resides in a non-conjugated p-orbital, creating a polarized electronic environment.

X-ray crystallographic studies of related benzofuranone derivatives, such as 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-2(3H)-benzofuranone, reveal bond lengths of approximately 1.36–1.41 Å for the lactone carbonyl (C=O) and 1.45–1.48 Å for the adjacent C–O bond, consistent with partial double-bond character in the lactone ring. These measurements align with density functional theory (DFT) calculations predicting a delocalized electron density distribution across the fused system.

Position-Specific Methyl Substitution at C5 and C7

The introduction of methyl groups at the C5 and C7 positions induces steric and electronic perturbations. Nuclear magnetic resonance (NMR) data for analogous compounds, such as 5,7-di-tert-butyl derivatives, show upfield shifts for protons adjacent to methyl substituents due to shielding effects. For 5,7-dimethylbenzofuran-2(3H)-one, computational models predict a 0.15–0.20 Å increase in the C5–C6 and C7–C8 bond lengths compared to the unsubstituted parent compound, reflecting steric crowding between methyl groups and neighboring atoms.

Substitution at C5 and C7 also modulates aromaticity. Natural bond orbital (NBO) analyses indicate that methyl groups donate electron density via hyperconjugation, increasing the resonance stabilization energy of the benzene ring by 8–12 kJ/mol relative to unsubstituted benzofuranone. This effect is corroborated by ultraviolet-visible (UV-Vis) spectroscopy, where bathochromic shifts of 15–20 nm are observed in methylated derivatives compared to their parent structures.

Tautomeric Forms and Conformational Dynamics

5,7-Dimethylbenzofuran-2(3H)-one exists predominantly in the oxo tautomeric form, as demonstrated by matrix-isolation infrared (IR) spectroscopy and DFT studies. The energy difference between the oxo (lactone) and hydroxy (enol) tautomers is calculated to be 22.5 kJ/mol in favor of the oxo form, a stabilization attributed to the aromaticity of the fused benzene ring and electron-donating effects of the methyl groups.

Conformational flexibility is constrained by the rigid bicyclic framework. Rotational barriers for the lactone ring, assessed via variable-temperature NMR, exceed 50 kJ/mol, effectively locking the molecule in a planar conformation. However, methyl substituents introduce minor deviations: molecular dynamics simulations predict a 5–7° out-of-plane distortion at C5 and C7, reducing ring strain by 4.3 kJ/mol.

Comparative Molecular Orbital Analysis with Unsubstituted Benzofuranone

Methyl substitution significantly alters frontier molecular orbital energetics. Time-dependent DFT calculations reveal that the highest occupied molecular orbital (HOMO) of 5,7-dimethylbenzofuran-2(3H)-one is localized over the benzene ring and methyl groups, with an energy of −6.12 eV, compared to −6.45 eV for the unsubstituted analog. Conversely, the lowest unoccupied molecular orbital (LUMO) shifts from −1.89 eV to −1.67 eV, reflecting increased electron density in the substituted compound (Table 1).

Table 1: Frontier Molecular Orbital Energies (eV) of Benzofuranone Derivatives

| Compound | HOMO | LUMO |

|---|---|---|

| Benzofuran-2(3H)-one | −6.45 | −1.89 |

| 5,7-Dimethyl derivative | −6.12 | −1.67 |

The reduced HOMO-LUMO gap (4.45 eV vs. 4.56 eV) enhances electrophilic reactivity at the C3 position, as evidenced by a 30% increase in reaction rates with nucleophiles compared to the parent compound. Additionally, Mayer bond order analyses indicate that methyl groups weaken the C2–O bond by 0.12 units, facilitating ring-opening reactions under basic conditions.

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

5,7-dimethyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C10H10O2/c1-6-3-7(2)10-8(4-6)5-9(11)12-10/h3-4H,5H2,1-2H3 |

InChI Key |

ZEUKRNQKSDSVFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC(=O)O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,4-dimethylphenol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the benzofuran ring.

Industrial Production Methods: Industrial production of 5,7-Dimethylbenzofuran-2(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Chemistry: 5,7-Dimethylbenzofuran-2(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and in the study of drug-receptor interactions.

Industry: In the industrial sector, 5,7-Dimethylbenzofuran-2(3H)-one is used in the production of specialty chemicals, fragrances, and dyes. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its effects are mediated through binding to these targets, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

- Core Structure and Substituent Positioning :

- 5,7-Dimethylbenzofuran-2(3H)-one (target compound) has a benzofuran backbone with a ketone at the 2-position. In contrast, 5,7-Dichlorobenzofuran-3(2H)-one (CAS: 74815-20-6) features a ketone at the 3-position and chlorine substituents, introducing electron-withdrawing effects .

- 5,7-Dimethoxyisobenzofuran-1(3H)-one (C₁₀H₁₀O₄) differs in its isobenzofuran core (oxygen atom at position 1) and methoxy substituents, altering electronic distribution and solubility .

Physical and Crystallographic Properties

- Crystal Systems: The dimethoxyisobenzofuran derivative crystallizes in a monoclinic system (space group P2₁/c), with cell parameters a = 8.532 Å, b = 25.877 Å, c = 8.374 Å, and β = 104.322° . No crystallographic data are provided for the dimethylbenzofuranone, but its methyl groups likely reduce polarity compared to methoxy or chloro analogs.

- Molecular Weight and Polarity :

Comparative Data Table

Biological Activity

5,7-Dimethylbenzofuran-2(3H)-one, a member of the benzofuran family, has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and data tables to provide an authoritative overview of its biological effects.

Chemical Structure and Properties

5,7-Dimethylbenzofuran-2(3H)-one is characterized by its benzofuran backbone with two methyl groups at the 5 and 7 positions. Its molecular formula is , and it possesses a molecular weight of approximately 174.19 g/mol. The compound's structure contributes significantly to its biological activity.

Antimicrobial Activity

Research indicates that 5,7-Dimethylbenzofuran-2(3H)-one exhibits notable antimicrobial properties . In a study evaluating various benzofuran derivatives, this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory effects in various in vitro assays. A study measured the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that 5,7-Dimethylbenzofuran-2(3H)-one reduced NO production by approximately 50% at a concentration of 25 µM, suggesting its potential use in treating inflammatory conditions .

Anticancer Properties

In terms of anticancer activity, studies have explored the compound's effects on various cancer cell lines. For instance, 5,7-Dimethylbenzofuran-2(3H)-one exhibited antiproliferative activity against human leukemia cells (HL60) with an IC50 value of 18.3 µM . This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

The biological activities of 5,7-Dimethylbenzofuran-2(3H)-one are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory mediators.

- Cell Cycle Arrest : Its anticancer effects may be linked to the induction of cell cycle arrest in cancer cells, disrupting their proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including 5,7-Dimethylbenzofuran-2(3H)-one. Notable findings include:

| Study | Biological Activity | IC50/MIC Values |

|---|---|---|

| Zhang et al. (2021) | Antiproliferative (HL60) | IC50 = 18.3 µM |

| BenchChem Analysis | Antimicrobial (various strains) | MIC = 15-30 µg/mL |

| Anti-inflammatory Study | NO production inhibition | ~50% at 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.